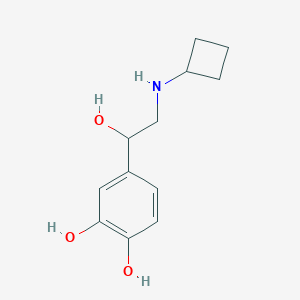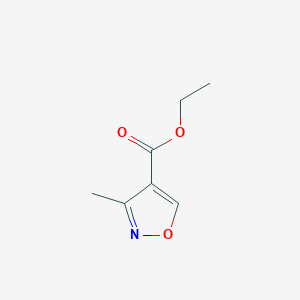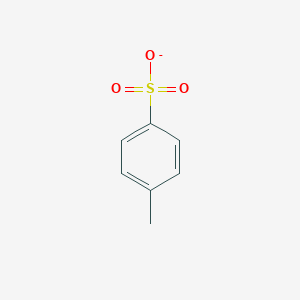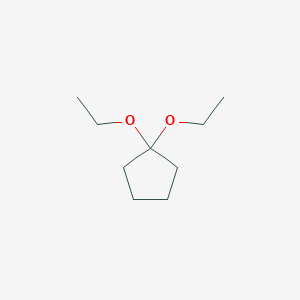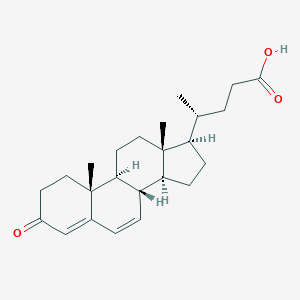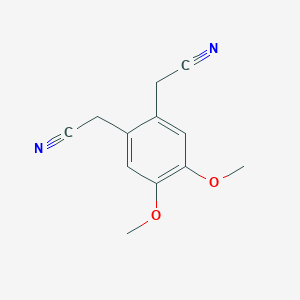
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol (BCDM) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCDM is a potent electron acceptor and has been used in various applications, including organic solar cells, organic field-effect transistors, and light-emitting diodes. In
Wissenschaftliche Forschungsanwendungen
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been extensively studied in various scientific research applications. One of the significant applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is in organic solar cells. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been used as an electron acceptor in the active layer of organic solar cells, resulting in high power conversion efficiency. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has also been used in organic field-effect transistors and light-emitting diodes, where it has shown promising results.
Wirkmechanismus
The mechanism of action of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is based on its electron-accepting properties. In organic solar cells, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as an electron acceptor, which helps to improve the efficiency of the solar cell. In organic field-effect transistors, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a charge transport material, enabling the flow of electrons through the transistor. In light-emitting diodes, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a host material, which helps to improve the efficiency of the diode.
Biochemische Und Physiologische Effekte
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol in lab experiments is its high electron-accepting properties, which makes it a suitable candidate for various applications. However, one of the limitations of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is its low solubility in common organic solvents, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol research. One of the significant areas of research is the development of new synthesis methods to improve the yield and purity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. Another area of research is the exploration of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol's potential applications in other areas, such as organic light-emitting transistors, organic photovoltaics, and sensors. Additionally, more research is needed to understand the biochemical and physiological effects of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol and its potential as a cancer therapy.
Synthesemethoden
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can be synthesized through a simple three-step reaction process. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile to obtain 1,2-bis(cyanomethyl)-3,4-dimethoxybenzene. The second step involves the reaction of the obtained compound with paraformaldehyde to form 1,2-bis(cyanomethyl)-4,5-dimethoxybenzol. The final step involves purification through column chromatography to obtain pure 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
Eigenschaften
CAS-Nummer |
24006-88-0 |
|---|---|
Produktname |
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol |
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZOEPFMHUJANJRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
Synonyme |
4,5-Dimethoxy-o-benzenediacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
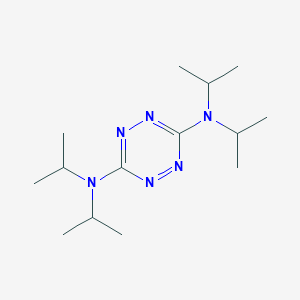
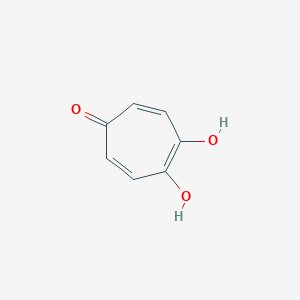
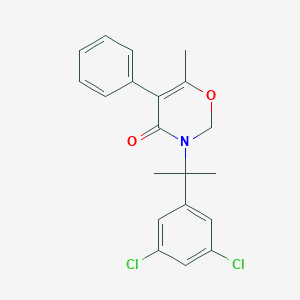

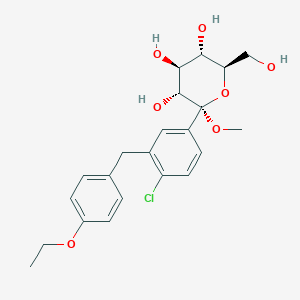
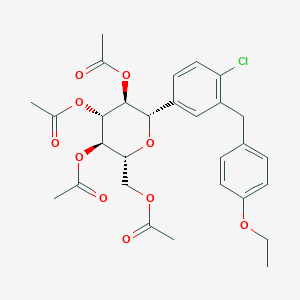
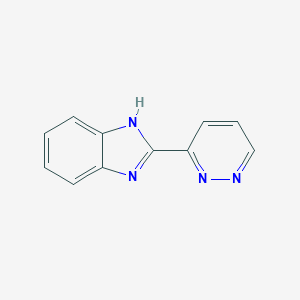
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
